1-formyl-N-(1-oxopropan-2-yl)pyrrolidine-2-carboxamide;propane
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Overview
Description
Innate Defense-Regulator Peptide is a synthetic host defense peptide derivative known for its strong anti-inflammatory properties. It is designed to modulate the immune response, enhancing the body’s ability to fight infections and reduce inflammation without directly killing pathogens . This peptide has shown promise in various therapeutic applications, particularly in treating inflammatory diseases and enhancing wound healing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Innate Defense-Regulator Peptide is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the Fmoc group protects the amino terminus of the amino acids during the synthesis . The peptide is assembled on a solid support, and after the synthesis is complete, the peptide is cleaved from the support and purified.
Industrial Production Methods: Industrial production of Innate Defense-Regulator Peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Innate Defense-Regulator Peptide primarily undergoes reactions typical of peptides, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products formed from these reactions include modified peptides with altered biological activities, such as increased stability or enhanced binding affinity to target molecules .
Scientific Research Applications
Innate Defense-Regulator Peptide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Industry: Utilized in the development of new therapeutic agents and as an adjuvant in vaccine formulations.
Mechanism of Action
Innate Defense-Regulator Peptide exerts its effects by modulating the immune response. It targets intracellular signaling pathways downstream of innate immune receptors, such as toll-like receptors and nucleotide-binding oligomerization domain-like receptors . The peptide enhances the production of chemokines and cytokines, promoting the recruitment of immune cells to the site of infection or inflammation . It also dampens excessive inflammatory responses by suppressing the expression of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Host Defense Peptides: Natural peptides with antimicrobial and immunomodulatory properties.
Synthetic Immunomodulatory Peptides: Designed to mimic the functions of natural host defense peptides.
Comparison: Innate Defense-Regulator Peptide is unique in its ability to modulate the immune response without directly killing pathogens. This reduces the risk of developing resistance, a common issue with traditional antimicrobial agents . Additionally, its synthetic nature allows for precise modifications to enhance its therapeutic properties .
Properties
IUPAC Name |
1-formyl-N-(1-oxopropan-2-yl)pyrrolidine-2-carboxamide;propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C3H8/c1-7(5-12)10-9(14)8-3-2-4-11(8)6-13;1-3-2/h5-8H,2-4H2,1H3,(H,10,14);3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYDUUDOSRQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC.CC(C=O)NC(=O)C1CCCN1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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